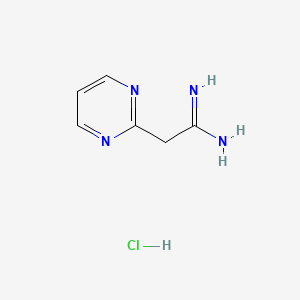
2-(Pyrimidin-2-yl)acetimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-2-yl)acetimidamide hydrochloride is a chemical compound with the molecular formula C6H9ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound that contains nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
The synthesis of 2-(Pyrimidin-2-yl)acetimidamide hydrochloride typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of pyrimidine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to produce the desired acetimidamide derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(Pyrimidin-2-yl)acetimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Pyrimidin-2-yl)acetimidamide hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yl)acetimidamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, its antifibrotic activity is attributed to the inhibition of collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition leads to reduced collagen production and accumulation, which is beneficial in treating fibrotic conditions .
Comparison with Similar Compounds
2-(Pyrimidin-2-yl)acetimidamide hydrochloride can be compared with other pyrimidine derivatives, such as:
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: Used as a ligand in coordination chemistry.
2,4-bis(pyridin-2-yl)pyrimidine: Another pyrimidine derivative with potential biological activities.
The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, particularly its antifibrotic activity .
Properties
Molecular Formula |
C6H9ClN4 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-pyrimidin-2-ylethanimidamide;hydrochloride |
InChI |
InChI=1S/C6H8N4.ClH/c7-5(8)4-6-9-2-1-3-10-6;/h1-3H,4H2,(H3,7,8);1H |
InChI Key |
DKJCQXNITFPWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CC(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



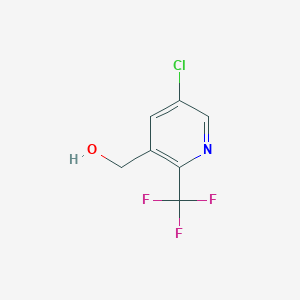
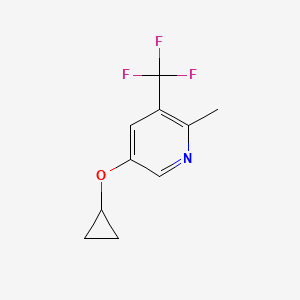
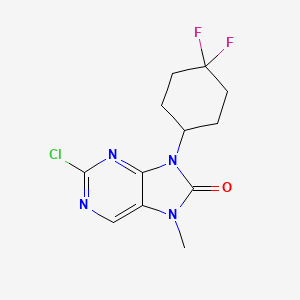
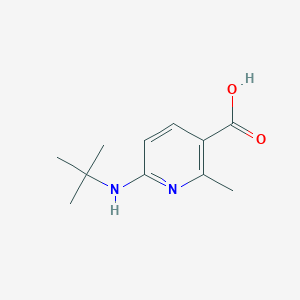


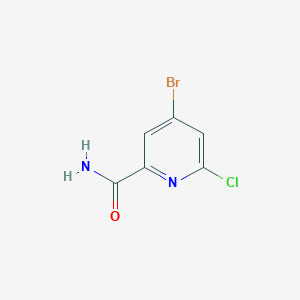

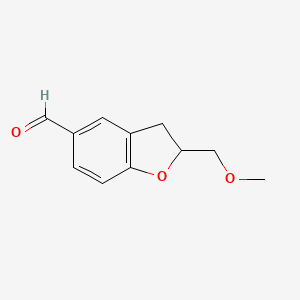
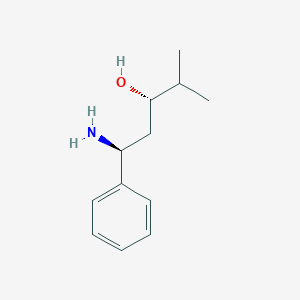

![6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12999142.png)

